molecular formula C25H21ClN6O B2943779 N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-93-5

N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2943779
CAS-Nummer: 955304-93-5
Molekulargewicht: 456.93
InChI-Schlüssel: BRKBJVKPSTYWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-[(2-Chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • N6 substitution: A (2-chlorophenyl)methyl group, providing steric bulk and lipophilicity.
  • Core structure: The 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design due to its planar aromatic system and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O/c1-33-20-12-7-9-18(14-20)29-23-21-16-28-32(19-10-3-2-4-11-19)24(21)31-25(30-23)27-15-17-8-5-6-13-22(17)26/h2-14,16H,15H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKBJVKPSTYWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • N4 Substituents : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) may enhance binding to hydrophobic kinase pockets, while electron-donating groups (e.g., 3-methoxyphenyl in the target compound) improve solubility and modulate electronic interactions .
  • Polar groups like 3-methoxypropyl () balance these properties.

Biologische Aktivität

N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N6 2 chlorophenyl methyl N4 3 methoxyphenyl 1 phenyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine\text{N6 2 chlorophenyl methyl N4 3 methoxyphenyl 1 phenyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine}

This structure features a pyrazolo[3,4-d]pyrimidine core substituted with various aromatic groups that enhance its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine series often act as inhibitors of specific kinases involved in cancer progression. For instance:

  • Casein Kinase 1 (CK1) Inhibition : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit CK1, which is implicated in several cancers and neurological disorders. The inhibition of CK1 leads to altered signaling pathways that can suppress tumor growth .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Certain derivatives have been designed to target EGFR, showing promising anti-proliferative effects against cancer cell lines such as A549 and HCT-116. For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR .

In Vitro Studies

Table 1 summarizes the biological activities of N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds:

CompoundTargetIC50 (µM)Cell Line
N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineCK178Various
Derivative 12bEGFR WT0.016A549
Derivative 12bEGFR T790M0.236A549
Other derivativesMCF-745–97MCF-7
Other derivativesHCT-1166–99HCT-116

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Mechanistic Insights

Flow cytometric analyses revealed that certain derivatives induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio indicates a shift towards pro-apoptotic signaling pathways .

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Cancer Treatment : A study focused on a series of pyrazolo[3,4-d]pyrimidines demonstrated significant anti-proliferative effects across multiple cancer cell lines. The most potent compounds were found to selectively inhibit kinase activity associated with tumor growth .
  • Neurological Disorders : Research into CK1 inhibitors has shown promise for treating neurodegenerative diseases linked to aberrant kinase signaling .

Q & A

Q. What are the established synthetic routes for N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

The compound is synthesized via nucleophilic substitution reactions on a pyrazolo[3,4-d]pyrimidine core. A common approach involves reacting 4,6-dichloropyrimidine derivatives with substituted anilines (e.g., 3-methoxyaniline) under basic conditions (e.g., DIEA in ethanol) to install the N4-aryl group. Subsequent alkylation with 2-chlorobenzyl bromide introduces the N6-substituent. Solvent choice (e.g., ethanol or acetonitrile) and reaction temperature (ambient to reflux) critically influence yield and purity .

Q. How is structural characterization of this compound performed?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying bond angles, torsion angles, and hydrogen-bonding networks in pyrazolo-pyrimidine derivatives .
  • Spectroscopy : 1H NMR (400 MHz, CD3OD) resolves substituent-specific signals (e.g., aromatic protons of the 3-methoxyphenyl group at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.27 ppm). IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .

Q. What solubility and stability data are available for this compound?

Solubility is highly solvent-dependent: moderate in DMSO (>10 mM) but poor in aqueous buffers (<1 µM). Stability studies in DMSO at 25°C show <5% degradation over 72 hours. Precipitation in polar solvents (e.g., water) necessitates formulation with co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

  • Substituent effects : The 2-chlorophenylmethyl group at N6 enhances selectivity for tyrosine kinases (e.g., Bcr-Abl) by occupying hydrophobic pockets. The 3-methoxyphenyl group at N4 modulates electron density, affecting binding affinity .
  • Methodology : Competitive binding assays (e.g., ATP-competitive inhibition assays) paired with molecular docking (using software like AutoDock Vina) quantify IC50 values and predict binding modes .

Q. What experimental designs address contradictions in reported IC50 values across studies?

Discrepancies arise from assay conditions (e.g., ATP concentration, pH). To resolve these:

  • Standardize assay protocols (e.g., 1 mM ATP, pH 7.4, 25°C).
  • Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding kinetics.
  • Include positive controls (e.g., imatinib for kinase inhibition) to calibrate results .

Q. How can in vivo efficacy be evaluated while minimizing off-target effects?

  • Model selection : Use xenograft models (e.g., K562 leukemia cells in nude mice) with pharmacokinetic profiling (plasma half-life, bioavailability).
  • Dosing strategy : Optimize via staggered dosing (e.g., 10 mg/kg twice daily) to maintain therapeutic levels without hepatotoxicity.
  • Off-target screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Software tools : SwissADME predicts Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the pyrimidine ring).
  • Toxicity endpoints : Use ProTox-II to flag hepatotoxicity risks linked to the chlorophenyl group. Validate with in vitro hepatocyte assays .

Methodological Challenges & Solutions

Q. How to resolve low crystallinity in X-ray diffraction studies?

  • Crystallization optimization : Screen solvents (e.g., acetonitrile/water mixtures) and employ vapor diffusion techniques.
  • Data collection : Use synchrotron radiation for weakly diffracting crystals. SHELXD or SHELXE can phase low-resolution data (<2.0 Å) .

Q. What strategies improve yield in multi-step synthesis?

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for steps like SNAr reactions .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding by measuring protein melting shifts.
  • RNAi knockdown : Correlate target protein reduction with diminished compound efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.